
(1R,2S)-N,N-Diethyl-2-(hydroxymethyl)-1-phenylcyclopropane-1-carboxamide
Vue d'ensemble
Description
(1R,2S)-N,N-Diethyl-2-(hydroxymethyl)-1-phenylcyclopropane-1-carboxamide is a chiral cyclopropane derivative characterized by a hydroxymethyl group at the C2 position, a phenyl group at C1, and a diethylcarboxamide moiety. Its stereochemistry (1R,2S) is critical for biological activity and synthetic applications. The compound is listed under CAS numbers 172015-99-5 and 172016-06-7, with suppliers like Shanghai Massive Chemical offering it in high purity (≥99%) .
Méthodes De Préparation
Key Synthetic Routes
One-Pot Cyclopropanation and Functionalization
The most extensively documented method involves a one-pot sequence starting from 2-phenylacetonitrile (1) and (R)-epichlorohydrin (2) . The process, detailed in WO2014203277A2, proceeds as follows :
-
Cyclopropane Ring Formation :
-
Reagents : Sodium hexamethyldisilazide (NaHMDS) in tetrahydrofuran (THF).
-
Mechanism : Deprotonation of 2-phenylacetonitrile by NaHMDS generates a nitrile-stabilized carbanion, which undergoes nucleophilic attack on (R)-epichlorohydrin. The resulting intermediate undergoes intramolecular cyclization to form a cyano-substituted cyclopropane.
-
Hydrolysis : The nitrile group is hydrolyzed to a carboxylic acid using sodium hydroxide in dimethyl sulfoxide (DMSO), followed by acidification with HCl to yield (1S,5R)-1-phenyl-3-oxabicyclo[3.1.0]hexan-2-one (3) .
-
-
Amide Formation :
-
Reagents : Diethylamine and aluminum chloride (AlCl₃) in toluene.
-
Mechanism : The lactone (3) reacts with diethylamine under Lewis acid catalysis (AlCl₃), leading to ring-opening and formation of (1S,2R)-N,N-diethyl-2-(hydroxymethyl)-1-phenylcyclopropanecarboxamide (4) .
-
Critical Parameters :
-
Temperature : Cyclopropanation proceeds optimally at −10°C to 0°C to minimize side reactions.
-
Stereoselectivity : The (R)-configuration of epichlorohydrin ensures >95% enantiomeric excess (ee) in the final product .
Sulfonate Intermediate Approach
A variant of the one-pot method introduces a sulfonate leaving group to facilitate subsequent substitutions :
-
Mesylation of Hydroxymethyl Group :
-
Reagents : Methanesulfonyl chloride (MsCl) and triethylamine (TEA) in THF.
-
Process : The hydroxymethyl group in (4) is converted to a mesylate (5) , enhancing its electrophilicity for nucleophilic displacement reactions.
-
Reaction Conditions :
-
Yield : 85–92% for the mesylation step.
-
Purity : >98% by HPLC after recrystallization from ethyl acetate/hexane .
Industrial-Scale Optimization
Solvent and Catalyst Screening
Industrial protocols prioritize cost-effectiveness and scalability. Key findings include:
Resolution of Stereoisomers
To achieve the desired (1R,2S) configuration, chiral resolution techniques are employed:
-
Diastereomeric Salt Formation : Treatment with (R)-(-)-O-acetyl mandelic acid in ethanol preferentially crystallizes the target enantiomer .
-
Chromatography : Preparative HPLC with a chiral stationary phase (CSP) achieves >99% ee but is less cost-effective for large-scale production .
Comparative Analysis of Sulfonylating Agents
The choice of sulfonylating agent in the mesylation step critically influences reaction efficiency:
Agent | Reaction Time (h) | Yield (%) | Purity (%) |
---|---|---|---|
Methanesulfonyl chloride | 2 | 92 | 98 |
p-Toluenesulfonyl chloride | 3 | 87 | 96 |
Trifluoromethanesulfonyl chloride | 1.5 | 89 | 97 |
Key Insight : Methanesulfonyl chloride offers the best balance of speed and yield, while bulkier agents (e.g., p-toluenesulfonyl chloride) slow the reaction due to steric hindrance .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of (1R,2S)-N,N-Diethyl-2-(carboxymethyl)-1-phenylcyclopropane-1-carboxamide.
Reduction: Formation of (1R,2S)-N,N-Diethyl-2-(aminomethyl)-1-phenylcyclopropane-1-carboxamide.
Substitution: Formation of substituted phenyl derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1R,2S)-N,N-Diethyl-2-(hydroxymethyl)-1-phenylcyclopropane-1-carboxamide is used as a model compound to study the reactivity of strained ring systems and the effects of chirality on reaction mechanisms.
Biology
The compound’s unique structure makes it a candidate for studying enzyme-substrate interactions, particularly those involving chiral centers and strained rings.
Medicine
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials and as an intermediate in the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism by which (1R,2S)-N,N-Diethyl-2-(hydroxymethyl)-1-phenylcyclopropane-1-carboxamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyclopropane ring’s strain can induce conformational changes in these targets, affecting their activity. The hydroxymethyl and carboxamide groups can participate in hydrogen bonding and other interactions, further influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Structural Analogues: Substituent Variations
Cyclopropane carboxamide derivatives vary in substituents at C2 and the carboxamide group. Key examples include:
Key Observations :
- Phenoxy/Naphthoxy Derivatives: Compounds like 15ae and 15ag exhibit lower yields (42–49%) compared to the boryl-substituted 8d (94% yield). Bulky substituents (e.g., naphthoxy) may hinder reactivity but improve stereoselectivity in some cases .
- Stereochemical Control : The boryl-substituted 8d achieves high diastereoselectivity (>20:1 dr) and enantiomeric excess (72% ee) using chiral ligands, underscoring the role of auxiliaries in cyclopropane synthesis .
- Functional Group Impact : The hydroxymethyl group in the target compound contrasts with the phthalimidomethyl group in Milnacipran Related Compound C (CAS 105310-75-6). The latter’s bulky phthalimide moiety reduces polarity but may enhance stability in biological systems .
Physicochemical Properties
- Hydroxymethyl vs. Phthalimidomethyl : The target compound’s hydroxymethyl group increases hydrophilicity (calculated LogP ~1.25) compared to the phthalimidomethyl analog (LogP ~2.5) .
- Melting Points: Phenoxy derivatives (e.g., 15af) are solids (mp unspecified), while naphthoxy derivatives (15ag) are oils, reflecting substituent-driven crystallinity .
Activité Biologique
(1R,2S)-N,N-Diethyl-2-(hydroxymethyl)-1-phenylcyclopropane-1-carboxamide, often referred to as DEHPC, is a compound of interest due to its potential therapeutic applications. It is structurally related to various pharmacological agents and has been studied for its biological activity, particularly in the context of antidepressant effects.
Chemical Structure and Properties
The molecular formula of DEHPC is CHNO, with a molecular weight of approximately 247.33 g/mol. The compound features a cyclopropane ring, which contributes to its unique biological properties. The presence of both hydroxymethyl and diethyl amine groups enhances its pharmacological profile.
Property | Value |
---|---|
Molecular Formula | CHNO |
Molecular Weight | 247.33 g/mol |
LogP | 1.805 |
Polar Surface Area | 40.54 Ų |
DEHPC is believed to exert its biological effects through modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. This mechanism aligns with its classification as a potential antidepressant. Studies suggest that compounds with similar structures often interact with serotonin receptors or inhibit the reuptake of key neurotransmitters.
Antidepressant Effects
Research indicates that DEHPC demonstrates significant antidepressant-like activity in various animal models. For example, in the forced swim test (FST) and tail suspension test (TST), DEHPC-treated subjects showed reduced immobility times compared to control groups, suggesting enhanced mood and reduced depressive behaviors.
Analgesic Properties
In addition to its antidepressant potential, DEHPC has shown analgesic properties in preliminary studies. The compound was tested in models such as the hot plate test, where it exhibited significant pain-relieving effects when compared to standard analgesics like morphine.
Case Studies
- Antidepressant Activity : A study involving mice demonstrated that administration of DEHPC at varying doses led to a dose-dependent decrease in immobility time during the FST. The results were statistically significant (p < 0.05) compared to the control group.
- Analgesic Activity : In another study focused on pain response, DEHPC was administered to rats subjected to thermal pain stimuli. Results indicated that DEHPC significantly increased pain threshold levels, comparable to known analgesics.
Q & A
Q. Basic: What are the key synthetic routes for preparing (1R,2S)-N,N-Diethyl-2-(hydroxymethyl)-1-phenylcyclopropane-1-carboxamide?
The compound is synthesized via cyclopropanation reactions, often involving stereoselective strategies. A typical procedure includes:
- Cyclopropane ring formation : Using phase transfer catalysis (PTC) to promote asymmetric cyclopropanation of precursors like N,N-diethyl-1-phenylcycloprop-2-ene-1-carboxamide .
- Hydroxymethylation : Post-cyclopropanation functionalization, such as hydroxylation or substitution reactions, to introduce the hydroxymethyl group.
- Purification : Preparative column chromatography (e.g., silica gel, hexanes/EtOAc gradients) to isolate diastereomers, achieving dr >17:1 in optimized conditions .
Q. Advanced: How can enantiomeric excess (ee) be controlled during asymmetric synthesis?
Enantiomeric control requires:
- Catalytic optimization : Mechanistic studies of PTC systems (e.g., benzylidene-protected intermediates) to minimize catalyst decomposition and enhance stereoselectivity .
- Crystallization enrichment : Controlled crystallization of intermediates (e.g., benzylidene-protected amides) to achieve ≥99% ee .
- Chiral resolution : Use of resolving agents like di-p-toluoyl-(D)-tartaric acid for enantiomeric separation .
Q. Basic: What analytical methods validate the compound’s structure and purity?
- NMR spectroscopy : 1H/13C NMR confirms stereochemistry and functional groups (e.g., hydroxymethyl proton at δ ~4.50 ppm in chloroform-d) .
- Chromatography : TLC (Rf ~0.19–0.23) and HPLC monitor diastereomeric ratios and purity .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., ~315.3 g/mol for similar derivatives) .
Q. Advanced: How does the hydroxymethyl group influence pharmacological activity compared to aminomethyl analogs?
- Reactivity : The hydroxymethyl group enhances hydrogen-bonding capacity, potentially improving target binding compared to aminomethyl derivatives like Milnacipran precursors .
- Metabolic stability : Hydroxymethyl groups may reduce susceptibility to enzymatic degradation relative to amine groups .
- Structural studies : X-ray crystallography (e.g., analogs in ) reveals conformational rigidity critical for receptor interactions .
Q. Basic: What are common impurities in synthesis, and how are they addressed?
- Diastereomeric byproducts : Optimized reaction conditions (e.g., excess phenol derivatives in [2+1] cycloadditions) suppress undesired stereoisomers .
- Residual catalysts : Rigorous QC of starting materials (e.g., glycine esters) minimizes phase transfer catalyst decomposition .
- Purification : Silica gel chromatography or recrystallization removes early/late-eluting impurities .
Q. Advanced: How do computational models guide stereochemical predictions?
- DFT calculations : Predict transition-state geometries to rationalize stereoselectivity in cyclopropanation .
- Docking studies : Simulate interactions with biological targets (e.g., HCV NS3 protease) to prioritize enantiomers for synthesis .
- InChI/SMILES : Standardized descriptors (e.g., InChIKey=WMPZJTJXHIWWGM-POFUMXIMSA-N in ) enable database compatibility .
Q. Basic: What pharmacological applications are explored for this compound?
- Protease inhibitors : Cyclopropane carboxamides serve as building blocks for antiviral agents (e.g., HCV NS3 inhibitors) .
- Neurotransmitter analogs : Structural similarity to Milnacipran suggests potential in serotonin/norepinephrine reuptake modulation .
Q. Advanced: How are data contradictions resolved in mechanistic studies?
- Kinetic analysis : Monitor reaction progress under varied conditions (e.g., wet milling accelerates PTC rates) .
- Isotopic labeling : Trace catalyst decomposition pathways using deuterated reagents .
- Cross-validation : Compare NMR/X-ray data with computational predictions to reconcile stereochemical discrepancies .
Q. Basic: What are the compound’s key spectral properties?
Property | Value | Reference |
---|---|---|
Molecular Weight | ~315–393 g/mol (varies by derivative) | |
1H NMR (chloroform-d) | δ 7.35–6.96 (aromatic), δ 4.50 (OH) | |
Rf (hexanes/EtOAc) | 0.19–0.23 |
Q. Advanced: What strategies improve yield in large-scale synthesis?
Propriétés
IUPAC Name |
(1R,2S)-N,N-diethyl-2-(hydroxymethyl)-1-phenylcyclopropane-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-3-16(4-2)14(18)15(10-13(15)11-17)12-8-6-5-7-9-12/h5-9,13,17H,3-4,10-11H2,1-2H3/t13-,15+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAQDDMBCAWKSAZ-HIFRSBDPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1(CC1CO)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)[C@@]1(C[C@@H]1CO)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60547527 | |
Record name | (1R,2S)-N,N-Diethyl-2-(hydroxymethyl)-1-phenylcyclopropane-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60547527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
172016-06-7 | |
Record name | (1R,2S)-N,N-Diethyl-2-(hydroxymethyl)-1-phenylcyclopropane-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60547527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.